molecular formula C23H24N2O4S B10885857 1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B10885857
M. Wt: 424.5 g/mol
InChI Key: SLIWOOAOLWSYJU-UHFFFAOYSA-N
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Description

1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group and an ethanone moiety linked to a naphthyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The benzylsulfonyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The naphthyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The piperazine ring can interact with various receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both a benzylsulfonyl group and a naphthyloxy group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

1-(4-benzylsulfonylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C23H24N2O4S/c26-23(17-29-22-11-10-20-8-4-5-9-21(20)16-22)24-12-14-25(15-13-24)30(27,28)18-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2

InChI Key

SLIWOOAOLWSYJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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